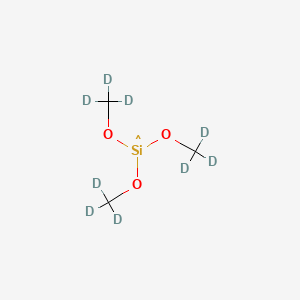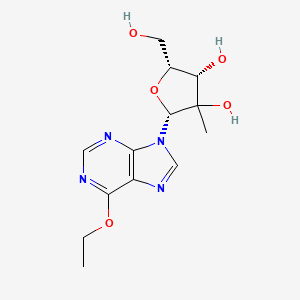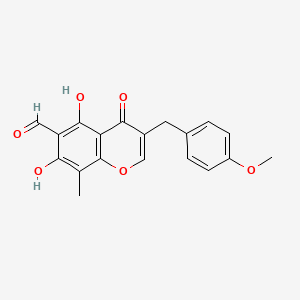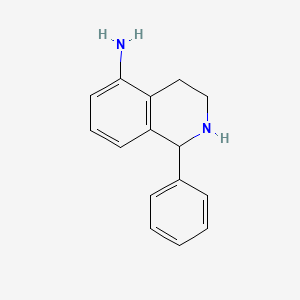
Trimethoxysilane-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxysilane-d9 is a deuterated form of trimethoxysilane, an organosilicon compound with the formula HSi(OCH₃)₃. This compound is commonly used as a precursor in the synthesis of various silicon-based materials. The deuterated version, this compound, is often utilized in scientific research to study reaction mechanisms and kinetics due to the presence of deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethoxysilane-d9 can be synthesized through a multi-step process. One common method involves the reduction of silicon tetrachloride with lithium aluminum deuteride (LiAlD₄) to produce deuterated silane (SiD₄). This is followed by the reaction of deuterated silane with methanol-d4 (CD₃OD) in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the direct synthesis of trialkoxysilanes. This process includes the reaction of silicon with deuterated alcohols in the presence of a catalyst. The reaction is carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst-promoting compound possessing at least one phosphorus-oxygen bond .
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxysilane-d9 undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol-d4.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxane bonds.
Substitution: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the application of heat.
Substitution: Requires specific reagents depending on the desired substitution, such as halides or other nucleophiles.
Major Products
Hydrolysis: Produces silanols and methanol-d4.
Condensation: Forms siloxane bonds, leading to the creation of polysiloxanes.
Substitution: Results in the formation of various substituted silanes depending on the reagents used
Aplicaciones Científicas De Investigación
Trimethoxysilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism of action of Trimethoxysilane-d9 involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is catalyzed by acids or bases and can be influenced by temperature and pH. The formation of siloxane bonds is crucial for the compound’s ability to act as a coupling agent, enhancing the adhesion between different materials .
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethoxysilane: Contains a phenyl group instead of hydrogen.
Vinyltrimethoxysilane: Contains a vinyl group.
3-Mercaptopropyltrimethoxysilane: Contains a mercaptopropyl group.
3-Chloropropyltrimethoxysilane: Contains a chloropropyl group.
(3,3,3-Trifluoropropyl)trimethoxysilane: Contains a trifluoropropyl group.
Uniqueness
Trimethoxysilane-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving reaction mechanisms and kinetics. The deuterium atoms provide a distinct isotopic label that can be tracked using various spectroscopic techniques, allowing for detailed analysis of reaction pathways and intermediates .
Propiedades
Fórmula molecular |
C3H9O3Si |
|---|---|
Peso molecular |
130.24 g/mol |
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |
Clave InChI |
PZJJKWKADRNWSW-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
SMILES canónico |
CO[Si](OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)

![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)







![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
